1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride involves several steps, typically starting with the preparation of the indoline and pyrazole moieties. The indoline moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole moiety is often prepared through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds .
For the sulfonylation step, the pyrazole derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonylated pyrazole. This intermediate is then coupled with the indoline derivative under suitable conditions to yield the final product, this compound .
Chemical Reactions Analysis
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities, including anticancer and anti-inflammatory properties.
Pyrazole derivatives: Compounds with the pyrazole moiety also show a range of biological activities, including antiviral and antimicrobial effects.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications compared to its individual components .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.ClH/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16;/h3-6H,7-8H2,1-2H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYAFGKJJFOHJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.